Dihydrocapsiate (4-hydroxy-3-methoxybenzyl 8-methylnonanoate) [, ] is a naturally occurring capsinoid found in non-pungent chili peppers, notably Capsicum annuum 'CH-19 Sweet' [, ]. It belongs to the capsinoid family, which are analogs of capsaicin, the pungent component in hot peppers [, , ]. Unlike capsaicinoids, dihydrocapsiate does not elicit a strong burning sensation [, ]. This characteristic makes it a potentially valuable compound in scientific research, particularly in areas like food science, nutrition, and metabolic studies, as it can be administered at higher concentrations without causing discomfort [, ].
Dihydrocapsiate is classified as a capsinoid, a group of compounds that mimic the physiological effects of capsaicinoids but lack their pungent taste. Capsinoids are primarily derived from non-pungent varieties of chili peppers, with dihydrocapsiate being one of the most studied due to its favorable metabolic effects. It is synthesized from vanillyl alcohol and 8-methylnonanoic acid, both of which can be sourced from plant materials or synthesized chemically .
The synthesis of dihydrocapsiate involves several key steps:
This enzymatic synthesis method not only improves yield but also aligns with green chemistry principles by minimizing waste and avoiding harsh chemicals.
Dihydrocapsiate has a molecular formula of and a molecular weight of approximately 286.43 g/mol. Its structure features a vanillyl moiety linked to an octanoic acid derivative, which contributes to its unique properties:
Dihydrocapsiate participates in various chemical reactions that highlight its functionality:
These reactions underline its potential therapeutic applications while maintaining safety profiles distinct from traditional capsaicinoids.
The mechanism by which dihydrocapsiate exerts its effects primarily involves activation of the TRPV1 receptor located in sensory neurons:
Dihydrocapsiate exhibits several notable physical and chemical properties:
These properties make dihydrocapsiate an attractive candidate for dietary supplements and functional foods aimed at enhancing metabolic health.
Dihydrocapsiate has several promising applications:
Dihydrocapsiate belongs to the capsinoid family, characterized by vanillyl alcohol esters with varying fatty acid chains. Its core structure comprises:
Table 1: Structural Comparison of Major Capsinoids
Compound | Vanillyl Group | Acyl Chain Structure | Bond Type |
---|---|---|---|
Dihydrocapsiate | 4-hydroxy-3-methoxybenzyl | 8-methylnonanoate (saturated) | Ester |
Capsiate | 4-hydroxy-3-methoxybenzyl | (E)-8-methyl-6-nonenoate | Ester |
Nordihydrocapsiate | 4-hydroxy-3-methoxybenzyl | 7-methyloctanoate | Ester |
Capsaicin | 4-hydroxy-3-methoxybenzyl | 8-methyl-6-nonenamide | Amide |
The critical ester linkage in dihydrocapsiate (versus the amide bond in capsaicin) explains its non-pungent character. This structural difference prevents efficient binding to oral TRPV1 receptors, which mediate the burning sensation associated with capsaicin [7]. Functionally, dihydrocapsiate acts as a TRPV1 agonist but primarily in the gastrointestinal tract rather than oral mucosa, enabling systemic metabolic effects without irritancy [7] [9].
Dihydrocapsiate occurs naturally in specific non-pungent Capsicum cultivars, most notably:
The compound is biosynthesized in placental tissues of pepper fruits through enzymatic esterification of vanillyl alcohol with branched-chain fatty acids derived from valine or leucine metabolism [7]. Environmental factors like light exposure, temperature stress, and fruit maturation stage significantly influence its concentration. CH-19 Sweet peppers typically contain 0.1–0.3% capsinoids by fresh weight, with dihydrocapsiate being the second most abundant after capsiate [7].
Table 2: Capsinoid Content in Capsicum annuum Varieties
Cultivar | Total Capsinoids (μg/g DW) | Capsiate (%) | Dihydrocapsiate (%) | Nordihydrocapsiate (%) |
---|---|---|---|---|
CH-19 Sweet | 350–480 | 70–75 | 15–20 | 5–10 |
Non-pungent Hybrids | 50–150 | 60–70 | 20–25 | 10–15 |
Pungent Varieties | <5 | Trace | Trace | Trace |
The discovery of dihydrocapsiate reflects a deliberate scientific progression:
This evolution addressed a critical limitation of capsaicin—its low sensory threshold (Scoville Heat Units >100,000) that restricted therapeutic applications. Dihydrocapsiate’s pungency threshold is approximately 1,000-fold higher than capsaicin’s, making it organoleptically neutral at bioactive doses [7]. Historical applications of mild peppers in traditional medicine systems (e.g., digestive aids in Mesoamerican cultures) suggest empirical recognition of their benefits long before capsinoid characterization [5].
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